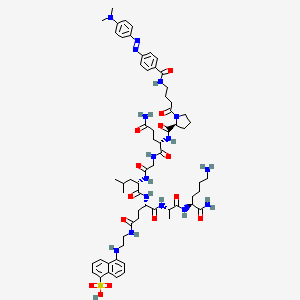

TNO211

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H88N16O14S |

|---|---|

Molecular Weight |

1325.5 g/mol |

IUPAC Name |

5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C63H88N16O14S/c1-38(2)36-50(62(89)74-49(61(88)71-39(3)58(85)73-47(57(66)84)14-6-7-31-64)28-30-54(81)68-34-33-67-46-15-8-13-45-44(46)12-9-17-52(45)94(91,92)93)72-55(82)37-70-60(87)48(27-29-53(65)80)75-63(90)51-16-11-35-79(51)56(83)18-10-32-69-59(86)40-19-21-41(22-20-40)76-77-42-23-25-43(26-24-42)78(4)5/h8-9,12-13,15,17,19-26,38-39,47-51,67H,6-7,10-11,14,16,18,27-37,64H2,1-5H3,(H2,65,80)(H2,66,84)(H,68,81)(H,69,86)(H,70,87)(H,71,88)(H,72,82)(H,73,85)(H,74,89)(H,75,90)(H,91,92,93)/t39-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

SRCLUDHDMWVELQ-HPRKGXSHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

TNO155 in KRAS-Mutant Cancers: A Technical Guide to Its Mechanism of Action

Executive Summary: TNO155 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. In KRAS-mutant cancers, TNO155 demonstrates significant antitumor activity, primarily by suppressing the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its mechanism is particularly effective in combination with direct KRAS inhibitors, such as those targeting the KRAS G12C mutation. TNO155 works by blocking the crucial SHP2-mediated signal transduction from receptor tyrosine kinases (RTKs) to RAS. This action prevents the feedback reactivation of the MAPK pathway, a common resistance mechanism to targeted therapies, leading to a more sustained and potent inhibition of tumor growth. Preclinical and clinical data support the synergistic effect of TNO155 with KRAS G12C inhibitors, offering a promising therapeutic strategy for this challenging patient population.

Introduction: The Challenge of KRAS-Mutant Cancers

KRAS is the most frequently mutated oncogene in human cancers, driving tumor growth and proliferation in a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC)[1][2][3]. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket[4]. The development of allele-specific inhibitors targeting the KRAS G12C mutation marked a significant breakthrough[2]. However, the clinical efficacy of these monotherapies is often limited by intrinsic and acquired resistance, frequently driven by feedback reactivation of the RAS-MAPK pathway[2][5][6].

This has led to the exploration of combination therapies. SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role as a central node in signal transduction downstream of multiple RTKs[2][4][7]. By activating RAS, SHP2 is essential for the full activation of the MAPK cascade, making it a compelling target to overcome resistance to KRAS inhibitors[3][4].

TNO155: Core Mechanism of Action

TNO155 is an orally active, allosteric inhibitor that stabilizes SHP2 in an inactive conformation[8]. Its mechanism of action is centered on the disruption of the RAS-MAPK signaling cascade, which is hyperactivated in many KRAS-mutant tumors.

SHP2's Role in RAS-MAPK Signaling

SHP2 is a key mediator between activated RTKs and RAS[2]. Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF)[7]. SHP2 is recruited to these signaling complexes and is required for the full activation of RAS. It dephosphorylates specific sites on RTKs or docking proteins, a process that ultimately promotes the exchange of GDP for GTP on RAS, switching it to its active state[7]. Active, GTP-bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and ERK, driving cell proliferation, survival, and differentiation[3][4].

TNO155's Inhibition of the Pathway

TNO155 binds to a pocket on the SHP2 protein, locking it in a closed, autoinhibited state[8]. This prevents SHP2 from participating in the RTK signaling complex. The direct consequences are:

-

Reduced RAS Activation: By inhibiting SHP2, TNO155 prevents the efficient activation of RAS downstream of RTKs[9][10].

-

Suppression of Downstream Signaling: The reduction in active RAS leads to decreased phosphorylation and activation of RAF, MEK, and ultimately ERK, thereby inhibiting the oncogenic output of the MAPK pathway[7][11].

// Edges RTK -> Grb2_SOS1 [label="Recruits"]; RTK -> SHP2 [label="Activates"]; SHP2 -> RAS [label="Promotes\nActivation", color="#34A853"]; Grb2_SOS1 -> RAS [label="GDP -> GTP\nExchange"]; TNO155 -> SHP2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; RAS -> KRAS_GTP [label="KRAS Mutation\n(e.g., G12C)\nOncogenic Activation"]; KRAS_GTP -> RAF -> MEK -> ERK; ERK -> Transcription [style=dashed]; ERK -> RTK [label="Negative\nFeedback", color="#EA4335", style=dashed, constraint=false];

// Invisible nodes for alignment {rank=same; Grb2_SOS1; SHP2;} } केंद Caption: TNO155 inhibits SHP2, blocking RTK-mediated activation of RAS and the downstream MAPK pathway.

TNO155 in KRAS G12C Cancers: A Synergistic Approach

The primary rationale for using TNO155 in KRAS-mutant cancers, especially in combination with a KRAS G12C inhibitor, is to overcome adaptive resistance.

Adaptive Resistance to KRAS G12C Inhibition

When a KRAS G12C-specific inhibitor blocks the mutant protein, cancer cells often adapt. The inhibition of downstream signaling (e.g., ERK) can relieve a negative feedback loop, leading to the hyperactivation of upstream RTKs[6][9][12]. This RTK activity then signals through SHP2 to activate wild-type RAS isoforms (HRAS and NRAS) or the remaining unbound, cycling KRAS G12C, effectively bypassing the inhibitor and reactivating the MAPK pathway[9][12][13].

TNO155's Role in Overcoming Resistance

TNO155 directly counteracts this feedback mechanism. By inhibiting SHP2, it prevents the reactivating signal from hyperactivated RTKs from reaching RAS[2][9]. This dual blockade—a direct inhibitor hitting mutant KRAS G12C and TNO155 preventing the feedback loop—results in a more profound and durable suppression of MAPK signaling than either agent can achieve alone[3][12]. This synergistic interaction enhances antitumor activity and can overcome resistance[2][13].

Preclinical and Clinical Data

The combination of TNO155 with KRAS G12C inhibitors has shown promising results in both preclinical models and clinical trials.

Preclinical Efficacy

In various preclinical models, TNO155 has demonstrated the ability to enhance the efficacy of KRAS G12C inhibitors.

| Model Type | Cancer Type | Key Findings | Reference |

| In Vitro Cell Lines | KRAS G12C Lung & Colorectal | TNO155 in combination with a KRAS G12C inhibitor (Cpd 12a) showed synergistic antiproliferative effects and enhanced, sustained MAPK pathway inhibition. | [9] |

| In Vitro (Spheroid) | KRAS-Mutant Cancers | Sensitivity to SHP2 inhibition (SHP099) was more apparent in 3D spheroid models compared to 2D monolayers, suggesting dependence on upstream RTK/SHP2 signaling in a tumor-like context. | [14] |

| In Vivo Xenografts | KRAS G12C NSCLC | The combination of JDQ443 (KRAS G12C inhibitor) and TNO155 extended the duration of tumor regression compared to either agent alone. | [15] |

| In Vivo Xenografts | KRAS G12C Human Tumors | The combination of adagrasib (KRAS G12C inhibitor) with a SHP2 inhibitor demonstrated greater antitumor activity compared to each agent alone. | [2] |

Clinical Trial Data

Clinical trials are evaluating the safety and efficacy of TNO155 in combination with KRAS G12C inhibitors in patients with advanced solid tumors.

| Trial Name | Combination | Patient Population | Key Efficacy Data (NSCLC, KRAS G12C inhibitor-pretreated) | Reference |

| KontRASt-01 (Phase 1b/2) | TNO155 + JDQ433 | Advanced KRAS G12C-mutated solid tumors | Objective Response Rate (ORR): 33.3% Disease Control Rate (DCR): 66.7% | [13] |

| KRYSTAL-2 (Phase 1/2) | TNO155 + Adagrasib | Advanced solid tumors with KRAS G12C mutation | The trial is designed to evaluate safety, tolerability, and clinical activity (ORR, PFS, OS). Data provides the rationale for the clinical evaluation of this combination. | [2][16] |

Key Experimental Methodologies

The following protocols are representative of the key experiments used to elucidate the mechanism and efficacy of TNO155.

Cell Proliferation Assay

-

Objective: To determine the effect of TNO155, alone and in combination, on the growth of cancer cell lines.

-

Methodology:

-

KRAS-mutant cancer cells (e.g., NCI-H2122, NCI-H1373) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a dose matrix of TNO155 and a KRAS G12C inhibitor. A DMSO-treated group serves as a control.

-

Cells are incubated for a period of 3 to 6 days.

-

Cell viability is assessed using reagents like PrestoBlue or CellTiter-Glo.

-

Results are normalized to the DMSO control to calculate the percentage of growth inhibition. Synergy scores (e.g., using the Bliss independence model) are calculated to determine if the combination effect is greater than additive[1][9].

-

Immunoblotting

-

Objective: To measure the effect of TNO155 on specific signaling proteins within the MAPK pathway.

-

Methodology:

-

Cancer cells are grown and pretreated with DMSO or TNO155 for a specified time (e.g., 1 hour).

-

Cells are then treated with a KRAS G12C inhibitor for various short time points (e.g., 15 minutes to 48 hours)[1][9].

-

Cells are lysed, and protein concentrations are quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for proteins of interest, such as phospho-ERK (p-ERK), total ERK, phospho-SHP2, and KRAS. A loading control like tubulin or GAPDH is used to ensure equal loading.

-

Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence[11].

-

In Vivo Efficacy Studies

-

Objective: To evaluate the antitumor activity of TNO155 in a living organism.

-

Methodology:

-

Human KRAS-mutant cancer cells are subcutaneously implanted into immunodeficient mice.

-

When tumors reach a specified volume, mice are randomized into treatment cohorts (e.g., Vehicle control, TNO155 alone, KRAS inhibitor alone, TNO155 + KRAS inhibitor combination).

-

Drugs are administered orally according to a predetermined schedule.

-

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

The study endpoint is reached when tumors in the control group reach a maximum size, at which point tumors are harvested for further analysis. Efficacy is measured by tumor growth inhibition[9][17].

-

Conclusion

TNO155 represents a key therapeutic agent in the treatment of KRAS-mutant cancers. Its core mechanism—the inhibition of the SHP2 phosphatase—positions it to effectively block signaling through the oncogenic RAS-MAPK pathway. Crucially, TNO155 addresses a primary mechanism of resistance to targeted KRAS G12C inhibitors by preventing the feedback reactivation of the pathway. The synergy observed in preclinical models and the promising early data from clinical trials underscore the potential of combining TNO155 with direct KRAS inhibitors to create more durable and effective treatments for patients with these common and aggressive malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. targetedonc.com [targetedonc.com]

- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combinations with allosteric SHP2 inhibitor TNO155 to block receptor tyrosine kinase signaling - OAK Open Access Archive [oak.novartis.com]

- 13. onclive.com [onclive.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A Phase 1/2 Trial of MRTX849 in Combination with TNO155 in Patients with Advanced Solid Tumors with KRAS G12C Mutation | Dana-Farber Cancer Institute [dana-farber.org]

- 17. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity [pubmed.ncbi.nlm.nih.gov]

TNO155 SHP2 inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of TNO155, a SHP2 Inhibitor

Executive Summary

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.[1] Its role as a positive regulator of oncogenic signaling downstream of receptor tyrosine kinases (RTKs) has established it as a compelling target in oncology.[2][3] TNO155 is a first-in-class, potent, and selective allosteric inhibitor of SHP2 developed by Novartis.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of TNO155, intended for researchers, scientists, and drug development professionals.

Discovery and Optimization

The development of TNO155 originated from a comprehensive program focused on identifying allosteric inhibitors of SHP2, a strategy pursued to overcome the challenges of targeting the highly conserved catalytic domain of protein tyrosine phosphatases.[3][6] Researchers at Novartis identified and optimized a pyrazine-based chemical scaffold through structure and property-based drug design.[4][5] This process focused on enhancing protein-ligand interactions, achieving potent cellular inhibition, and refining physicochemical and pharmaceutical properties to ensure oral bioavailability and suitability for combination therapies.[4][7] This effort culminated in the identification of TNO155, which binds to a tunnel-like allosteric site on SHP2, locking the enzyme in an inactive conformation.[6][8]

Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor receptors.[4][9] Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[9] SHP2 is also involved in modulating the PI3K-AKT and JAK-STAT pathways and plays a role in immune checkpoint regulation through the PD-1/PD-L1 pathway.[6][9]

TNO155 functions as an allosteric inhibitor, binding to a site distinct from the active site. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6][8] By inhibiting SHP2, TNO155 effectively blocks tumor-promoting signals and can also modulate the tumor microenvironment by affecting immune cell signaling.[10][11]

Preclinical Data

In Vitro Potency

TNO155 has demonstrated potent inhibition of SHP2 in biochemical and cellular assays. Its high selectivity and cellular activity make it a robust tool for interrogating SHP2 biology and a promising therapeutic candidate.

| Assay Type | Metric | Value | Reference |

| SHP2 Inhibition | IC50 | 0.011 µM | [7] |

| KYSE520 pERK Assay | IC50 | 0.008 µM | [12] |

| KYSE520 Cell Proliferation (5-day) | IC50 | 0.100 µM | [12] |

Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species revealed that TNO155 has high oral bioavailability and favorable properties, supporting its development as an oral agent.[7]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

| Mouse | 24 | 3 | 2 | 78% |

| Rat | 15 | 7 | 8 | >100% |

| Dog | 4 | 3 | 9 | >100% |

| Monkey | 6 | 4 | 9 | 60% |

| Data sourced from BioWorld article citing AACR 2020 presentation.[7] |

In Vivo Efficacy

Preclinical in vivo studies have shown that TNO155 has anti-tumor activity, particularly in combination with other targeted agents. It has shown synergy with inhibitors of EGFR, BRAF, MEK, KRAS G12C, and CDK4/6, as well as with anti-PD-1 immunotherapy.[10][11] These combinations work by overcoming feedback reactivation of the MAPK pathway or by modulating the tumor microenvironment.[10][13] For instance, in KRAS G12C models, TNO155 blocks the feedback activation of wild-type RAS isoforms induced by KRAS G12C inhibitors, leading to enhanced efficacy.[10][11] In neuroblastoma models, combining TNO155 with ALK inhibitors synergistically reduced cell growth and delayed tumor progression.[14][15]

Clinical Development

TNO155 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for patients with advanced solid tumors.

Phase 1 Monotherapy (NCT03114319)

The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy.[16][17]

-

Safety: The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[16]

-

Pharmacokinetics: TNO155 showed rapid absorption (median Tmax ~1.1 hours) and near dose-proportional exposure.[16][18]

-

Pharmacodynamics: Evidence of SHP2 inhibition was confirmed by a reduction in DUSP6 expression (a downstream marker of MAPK pathway activity) in tumor samples from patients treated with doses ≥20 mg/day.[16][19]

-

Efficacy: As a monotherapy, the best observed response was stable disease (SD) in 20-22% of patients.[16][19]

Phase 1b Combination Studies

Based on strong preclinical rationale, multiple combination therapies are under clinical investigation.[10][20]

-

TNO155 + Spartalizumab (anti-PD-1) or Ribociclib (CDK4/6i) (NCT04000529): This study evaluated two combination arms.[20][21] The combinations showed acceptable safety profiles consistent with the single agents.[21]

| Combination Arm | Patient Population (n) | Disease Control Rate (DCR) | Partial Response (PR) | Stable Disease (SD) |

| TNO155 + Spartalizumab (All Doses) | 57 | 26.3% | 1.8% | 24.6% |

| TNO155 + Ribociclib (Recommended Dose) | 9 | 44.4% | 0% | 44.4% |

| Data sourced from ESMO TAT 2024 presentation.[21] |

-

TNO155 + JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188): This combination showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors.[22]

| Patient Population | Metric | Value |

| KRAS G12C+ Solid Tumors | Disease Control Rate (DCR) | 83.3% |

| Data from IASLC 2023 presentation.[22] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments used in the preclinical evaluation of TNO155, synthesized from published studies.[10]

Cell Proliferation Assay

-

Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a serial dilution of TNO155, a combination agent, or vehicle control (DMSO).

-

Incubation: Plates are incubated for a period of 3 to 5 days under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Immunoblotting (Western Blot)

-

Cell Lysis: Cells are treated with TNO155 and/or other inhibitors for specified times. Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, SHP2, GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Efficacy Studies (Patient-Derived Xenografts - PDX)

-

Model Implantation: Immunocompromised mice (e.g., nude or NSG) are subcutaneously implanted with tumor fragments from patient-derived xenograft models.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle, TNO155 alone, combination agent alone, TNO155 plus combination agent).

-

Drug Administration: TNO155 is typically formulated for oral gavage and administered daily or on an intermittent schedule. Combination agents are administered according to their established protocols.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors reach a predetermined endpoint size, or after a fixed duration. Efficacy is assessed by comparing tumor growth inhibition between treated and vehicle groups.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be collected at specific time points post-dosing for analysis of target engagement (e.g., p-ERK levels) by immunoblotting or immunohistochemistry.

Conclusion

TNO155 is a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a well-defined mechanism of action. Preclinical data have robustly demonstrated its potential to inhibit the MAPK pathway and to synergize with a wide range of targeted and immuno-oncology agents. Early clinical data have confirmed its favorable pharmacokinetic profile, target engagement, and acceptable safety. While monotherapy activity is modest, the true potential of TNO155 lies in combination therapies designed to overcome intrinsic and acquired resistance to other cancer therapeutics. Ongoing and future clinical trials will further elucidate the role of TNO155 in the evolving landscape of precision oncology.[19][23]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ascopubs.org [ascopubs.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. targetedonc.com [targetedonc.com]

- 19. | BioWorld [bioworld.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. onclive.com [onclive.com]

- 23. cancernetwork.com [cancernetwork.com]

The Interplay of PTPN11 Gene Status and TNO155 Sensitivity: A Technical Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase, non-receptor type 11 (PTPN11), encoding the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), has emerged as a critical node in oncogenic signaling. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway positions it as a compelling target for cancer therapy. TNO155, a potent and selective allosteric inhibitor of SHP2, is at the forefront of clinical investigation, demonstrating promise in treating various solid tumors. This technical guide provides a comprehensive overview of the relationship between PTPN11 gene alterations and cellular sensitivity to TNO155, offering valuable insights for researchers and drug development professionals.

The PTPN11-SHP2 Axis in Cancer

The PTPN11 gene encodes SHP2, a ubiquitously expressed protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] SHP2 integrates signals from growth factors and cytokines, positively modulating the RAS/MAPK cascade, a pathway crucial for cell proliferation, differentiation, and survival.[2][3]

Gain-of-function mutations in PTPN11 result in a constitutively active SHP2 protein, leading to aberrant downstream signaling and promoting tumorigenesis.[3] Somatic PTPN11 mutations are frequently observed in juvenile myelomonocytic leukemia (JMML) and have been identified in a subset of solid tumors, including non-small cell lung cancer, head and neck squamous cell carcinoma, and melanoma.[1][4]

TNO155: An Allosteric SHP2 Inhibitor

TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[5] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in its inactive, auto-inhibited conformation.[5] This mode of action prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby attenuating RAS/MAPK pathway signaling.[1] Preclinical and clinical studies are evaluating TNO155 as a monotherapy and in combination with other targeted agents.[6][7][8]

Quantitative Analysis of TNO155 Sensitivity

The sensitivity of cancer cells to TNO155 is influenced by their genetic background, particularly the status of the PTPN11 gene and the broader RAS/MAPK pathway. While a comprehensive dataset directly correlating specific PTPN11 mutations with TNO155 IC50 values across a wide range of cancer types is still emerging, available data provides valuable insights.

A study on a panel of 21 oral squamous cell carcinoma (OSCC) cell lines demonstrated a wide range of sensitivity to TNO155, with IC50 values spanning from 0.39 µM to 211.1 µM.[9][10] This variability suggests that factors beyond just PTPN11 dependency influence the response to SHP2 inhibition. The study also highlighted that TNO155 was the most clinically advanced SHP2 inhibitor and was selected for further investigation due to its wide range of IC50 values, which could help in identifying mechanisms of resistance.[9][10]

| Cell Line | TNO155 IC50 (µM) |

| ORL-195 | 0.39 |

| SCC-9 | 0.42 |

| ORL-48 | 0.55 |

| ORL-188 | 0.65 |

| H400 | 0.87 |

| H357 | 0.98 |

| ORL-115 | 1.21 |

| H103 | 1.56 |

| H376 | 2.34 |

| ORL-136 | 3.55 |

| H413 | 4.67 |

| ORL-204 | 5.23 |

| ORL-214 | 6.89 |

| FaDu | 7.12 |

| BICR10 | 10.5 |

| PE/CA-PJ15 | 11.2 |

| BICR56 | 12.3 |

| BICR3 | 15.6 |

| BICR78 | 23.4 |

| ORL-196 | 34.5 |

| ORL-228 | 211.1 |

| Table 1: TNO155 IC50 Values in a Panel of 21 Oral Squamous Cell Carcinoma (OSCC) Cell Lines. Data extracted from a study by Chai et al. (2024).[9][10] |

It is important to note that the PTPN11 mutation status of these specific OSCC cell lines was not detailed in the referenced study. However, activating mutations in PTPN11, such as the frequently cited E76K mutation, are generally expected to confer sensitivity to SHP2 inhibitors like TNO155 by creating a dependency on the constitutively active SHP2 protein.[11] Conversely, certain mutations may confer resistance. For instance, the PTPN11 G60R mutation has been associated with resistance to allosteric SHP2 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interplay between PTPN11 status and TNO155 sensitivity.

Generation of PTPN11 Mutant Cell Lines using CRISPR/Cas9

This protocol outlines the generation of specific PTPN11 point mutations in a cancer cell line of interest to study the direct impact of the mutation on TNO155 sensitivity.

Materials:

-

Lentiviral vectors (e.g., pX459)

-

Guide RNA (gRNA) targeting the PTPN11 locus of interest

-

Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired point mutation and a silent protospacer adjacent motif (PAM) mutation

-

HEK293T cells for lentiviral packaging

-

Target cancer cell line

-

Transfection reagent

-

Puromycin for selection

-

Genomic DNA extraction kit

-

Sanger sequencing reagents

Protocol:

-

gRNA Design and Cloning: Design a gRNA targeting the desired PTPN11 locus using a tool like CRISPOR. Clone the gRNA sequence into the lentiviral vector.

-

ssODN Donor Design: Design an ssODN donor template containing the desired point mutation and a silent mutation in the PAM site to prevent re-cutting by Cas9.

-

Lentivirus Production: Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.

-

Transduction of Target Cells: Transduce the target cancer cell line with the lentiviral particles and the ssODN donor template.

-

Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Genotyping: Expand clonal populations and extract genomic DNA. Amplify the targeted PTPN11 region by PCR and verify the presence of the desired point mutation by Sanger sequencing.

Cell Viability Assay (e.g., MTS Assay)

This assay determines the dose-dependent effect of TNO155 on the viability of PTPN11 wild-type and mutant cell lines.

Materials:

-

96-well cell culture plates

-

PTPN11 wild-type and mutant cancer cell lines

-

TNO155

-

MTS reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of TNO155 (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis of SHP2 Signaling

This protocol is used to assess the effect of TNO155 on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Materials:

-

PTPN11 wild-type and mutant cells

-

TNO155

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-SHP2, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat cells with TNO155 at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for SHP2 Interaction

This protocol allows for the investigation of protein-protein interactions with SHP2 and how these interactions are affected by TNO155.

Materials:

-

Cells expressing the protein of interest

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[12]

-

Antibody against the bait protein (e.g., anti-SHP2)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of TNO155 in a PTPN11-mutant xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

PTPN11-mutant cancer cells

-

Matrigel

-

TNO155 formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of PTPN11-mutant cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer TNO155 orally to the treatment group at a predetermined dose and schedule. Administer vehicle to the control group.

-

Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, signs of toxicity).

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of TNO155 to the vehicle control.

Visualizing Key Concepts

Signaling Pathways and Experimental Workflows

Caption: SHP2 signaling pathway and the inhibitory action of TNO155.

Caption: Experimental workflow for assessing TNO155 sensitivity.

Caption: Logical relationship between PTPN11 mutations and TNO155 sensitivity.

Conclusion and Future Directions

The development of TNO155 and other SHP2 inhibitors represents a significant advancement in targeting the RAS/MAPK pathway. Understanding the nuances of how PTPN11 mutations influence sensitivity to these agents is paramount for patient stratification and the design of effective clinical trials. While activating PTPN11 mutations are generally associated with sensitivity to SHP2 inhibition, the broad range of IC50 values observed in cancer cell lines suggests a more complex interplay of genetic and cellular factors.

Future research should focus on:

-

Comprehensive Mutational Analysis: Systematically evaluating the sensitivity of a wide range of PTPN11 mutations to TNO155 to create a detailed sensitivity/resistance map.

-

Biomarker Discovery: Identifying additional biomarkers beyond PTPN11 mutations that can predict response to TNO155.

-

Combination Strategies: Exploring rational combinations of TNO155 with other targeted therapies to overcome intrinsic and acquired resistance. A study has already shown that the mTOR inhibitor everolimus can act synergistically with TNO155 in OSCC.[9][10]

This technical guide provides a foundational framework for researchers to delve into the intricate relationship between PTPN11 and TNO155. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will further elucidate the therapeutic potential of SHP2 inhibition in PTPN11-driven cancers.

References

- 1. tno155 - My Cancer Genome [mycancergenome.org]

- 2. Gene - PTPN11 [maayanlab.cloud]

- 3. medlineplus.gov [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional analysis of leukemia-associated PTPN11 mutations in primary hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

TNO155: A Deep Dive into its Role as a SHP2 Inhibitor in the RAS-MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2, encoded by the PTPN11 gene, is a critical signaling node that plays a pivotal role in the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Dysregulation of the RAS-MAPK pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of TNO155's mechanism of action, its impact on the RAS-MAPK pathway, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays.

The Role of SHP2 in the RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a crucial intracellular signaling cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration. SHP2 functions as a positive regulator of this pathway.

Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2, which is constitutively bound to the Son of Sevenless (SOS) guanine nucleotide exchange factor. However, the direct interaction of the Grb2-SOS complex with the RTK is often insufficient for robust RAS activation.

This is where SHP2 plays its critical role. The SH2 domains of SHP2 bind to specific phosphotyrosine residues on activated RTKs or scaffolding proteins like GAB1/2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific tyrosines on regulatory proteins, including those that negatively regulate RAS, such as RasGAP, and potentially on the RTKs themselves, leading to a sustained activation of RAS. Once activated, RAS (in its GTP-bound state) initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cellular responses.

TNO155, as an allosteric inhibitor, binds to a pocket on SHP2 that is distinct from the active site. This binding locks SHP2 in an inactive conformation, preventing its activation and subsequent positive regulation of the RAS-MAPK pathway. By inhibiting SHP2, TNO155 effectively dampens the signal transduction from RTKs to RAS, leading to a reduction in p-ERK levels and an anti-proliferative effect in cancer cells dependent on this pathway.

Quantitative Data

The efficacy of TNO155 has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of TNO155

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | Wild-type SHP2 | 11 nM | [1][2] |

| pERK Assay | KYSE520 cells | 8 nM | [3] |

| Cell Proliferation Assay | KYSE520 cells (5-day) | 100 nM | [3] |

Table 2: Clinical Efficacy of TNO155 in Combination Therapies

| Clinical Trial (NCT ID) | Combination Therapy | Patient Population | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Reference |

| Phase 1b (NCT04000529) | TNO155 + Spartalizumab (PD-1 inhibitor) | Advanced Solid Tumors (all doses, n=57) | 26.3% | 1.8% (Partial Response) | [4] |

| Phase 1b (NCT04000529) | TNO155 (60mg QD) + Spartalizumab (300mg Q3W) | Advanced Solid Tumors (n=19) | 31.6% | 5.3% (Partial Response) | [4] |

| Phase 1b (NCT04000529) | TNO155 + Ribociclib (CDK4/6 inhibitor) | Advanced Solid Tumors (all doses, n=46) | 13.0% | 0% | [4] |

| Phase 1b (NCT04000529) | TNO155 (40mg) + Ribociclib (200mg) | Advanced Solid Tumors (n=9) | 44.4% | Not Reported | [4] |

| Phase 1b/2 (KontRASt-01; NCT04699188) | TNO155 + JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ NSCLC (KRAS G12C inhibitor-pretreated, n=12) | 66.7% | 33.3% | [5] |

| Phase 1b/2 (KontRASt-01; NCT04699188) | TNO155 + JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ NSCLC (KRAS G12C inhibitor-naïve, n=12) | 83.3% | 33.3% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize TNO155.

In Vitro SHP2 Phosphatase Assay

This assay measures the direct inhibitory effect of TNO155 on the enzymatic activity of SHP2. A common method involves a fluorogenic substrate.

Materials:

-

Recombinant full-length SHP2 enzyme

-

SHP2 Activating Peptide

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA)

-

TNO155 compound

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: In a microplate well, pre-incubate the SHP2 enzyme with the SHP2 Activating Peptide in the assay buffer to allow the enzyme to adopt its active conformation.

-

Inhibitor Incubation: Add varying concentrations of TNO155 (or DMSO as a vehicle control) to the activated enzyme mixture. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the SHP2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each TNO155 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the TNO155 concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of p-ERK in Cell Lysates

This cell-based assay is used to assess the effect of TNO155 on the downstream signaling of the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.

Materials:

-

Cancer cell line of interest (e.g., KYSE520)

-

Cell culture medium and supplements

-

TNO155 compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of TNO155 or DMSO for a specified duration (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein against thermal denaturation.

Materials:

-

Cells expressing the target protein (SHP2)

-

TNO155 compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents (as described above)

Procedure:

-

Cell Treatment: Treat intact cells with TNO155 or DMSO for a specific time to allow for compound entry and target engagement.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Cell Lysis and Separation of Aggregates: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of SHP2 by Western blotting.

-

Data Analysis: Plot the amount of soluble SHP2 as a function of temperature for both the TNO155-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of TNO155 indicates that the compound binds to and stabilizes SHP2. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the cellular EC50 for target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a SHP2 inhibitor like TNO155.

Conclusion

TNO155 represents a promising therapeutic agent that targets a key vulnerability in cancers with dysregulated RAS-MAPK signaling. Its allosteric mechanism of action provides a high degree of selectivity for SHP2. The quantitative data from both preclinical and clinical studies, particularly in combination with other targeted therapies, underscore its potential to overcome drug resistance and improve patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of TNO155 and other SHP2 inhibitors in the complex landscape of cancer therapy.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

TNO155: A Technical Guide to its Impact on Receptor Tyrosine Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TNO155, a first-in-class, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3][4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2][6] TNO155 has demonstrated potent and selective inhibition of SHP2, leading to the suppression of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway and inhibition of cancer cell growth.[3][][8][9] This document details the mechanism of action of TNO155, its effects on RTK signaling cascades, quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action

TNO155 functions by binding to a tunnel-like allosteric pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation.[6][10] This prevents the catalytic domain of SHP2 from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155 effectively attenuates the dephosphorylation of key signaling molecules, leading to the downregulation of the RAS-MAPK pathway, which is a central signaling node for numerous RTKs, including EGFR, FGFR, and others.[1][2][6][11]

The inhibition of SHP2 by TNO155 has been shown to have several downstream consequences:

-

Sustained ERK Inhibition: In various cancer models, TNO155 treatment leads to a sustained decrease in the phosphorylation of ERK, a key downstream effector in the MAPK pathway.[1][3]

-

Overcoming Drug Resistance: TNO155 can overcome resistance to other targeted therapies, such as EGFR and BRAF inhibitors, by blocking the feedback reactivation of the MAPK pathway that often limits the efficacy of these agents.[1][3][12]

-

Synergy with Other Inhibitors: TNO155 demonstrates synergistic anti-tumor activity when combined with inhibitors of KRAS G12C, EGFR, BRAF, and CDK4/6.[1][3][4]

-

Modulation of the Tumor Microenvironment: TNO155 can inhibit RAS activation downstream of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of immunosuppressive tumor-associated macrophages.[1][4]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of TNO155 from various preclinical studies.

Table 1: In Vitro IC50 Values of TNO155 in Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |

| KYSE520 | Esophageal Squamous Cell Carcinoma | - | 0.100 | [13] |

| Neuroblastoma Cell Lines | Neuroblastoma | ALK-mutant | More sensitive than ALK-wild-type | [14] |

| Oral Squamous Cell Carcinoma Cell Lines | Oral Squamous Cell Carcinoma | - | 0.39 - 211.1 | [2] |

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| HT-29 | Colorectal Cancer | 20 mg/kg, twice daily | Moderate | [1] |

| Kelly (Neuroblastoma) | Neuroblastoma | 20 mg/kg, twice daily (in combination with lorlatinib) | Significant delay in tumor growth | [14] |

| CT-26 | Colon Cancer | 5 mg/kg, daily (as SHP099) | Decreased tumor load | [11] |

Signaling Pathways and Experimental Workflows

SHP2-Mediated RTK Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from RTKs to the RAS-MAPK pathway and how TNO155 intervenes.

SHP2 in RTK signaling and TNO155's inhibitory action.

Experimental Workflow for Assessing TNO155 Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of TNO155 on cancer cells.

Workflow for evaluating TNO155's in vitro efficacy.

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of TNO155 is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.[1][12]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-ERK

Objective: To assess the effect of TNO155 on the phosphorylation of ERK, a key downstream target of the SHP2-MAPK pathway.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with TNO155 at various concentrations and for different durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed with an antibody against total ERK to ensure equal protein loading.[15]

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of TNO155 in a preclinical animal model.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, TNO155 alone, and combination therapies).

-

Drug Administration: TNO155 is administered orally, typically once or twice daily, at a predetermined dose.[1][14] The vehicle control group receives the formulation buffer.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).

Conclusion

TNO155 is a potent and selective allosteric inhibitor of SHP2 that effectively targets the RTK-RAS-MAPK signaling axis. Its ability to suppress this critical oncogenic pathway, both as a monotherapy and in combination with other targeted agents, highlights its significant potential in the treatment of a broad range of cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of TNO155 as a novel anti-cancer therapeutic.

References

- 1. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]

- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 8. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of KOS-862 (Epothilone D) in Patients with Advanced Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moffitt.org [moffitt.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. dbbiotech.com [dbbiotech.com]

- 13. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Preclinical Powerhouse: A Technical Deep Dive into TNO155's Activity in Solid Tumors

For Immediate Release

A comprehensive review of preclinical data underscores the potential of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), in the treatment of solid tumors. This technical guide synthesizes available quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this investigational agent, providing a vital resource for researchers, scientists, and drug development professionals.

TNO155 targets SHP2, a critical signaling node that plays a key role in the RAS-MAPK pathway, which is frequently dysregulated in various cancers. By inhibiting SHP2, TNO155 aims to block tumor-promoting signals and potentially overcome resistance to other targeted therapies.[1] Preclinical evaluations have demonstrated its activity both as a single agent and in combination with other cancer therapeutics.

Quantitative Preclinical Data Summary

The preclinical efficacy of TNO155 has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vitro Activity

Table 1: In Vitro Potency of TNO155

| Parameter | Value | Source |

| IC50 | 0.011 µM | [2] |

| Description | Half-maximal inhibitory concentration against SHP2. |

Table 2: Synergistic Effects of TNO155 with BRAF/MEK Inhibitors in BRAF V600E-Mutant Colorectal Cancer Cell Lines

| Cell Line | Combination | Synergy Score | Source |

| HT-29 | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |

| RKO | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |

| MDST8 | TNO155 + Dabrafenib + Trametinib | > 2 | [3] |

| Description | A synergy score greater than 2 indicates a strong synergistic interaction between the combined agents. |

In Vivo Activity

Table 3: In Vivo Efficacy of TNO155 in Combination with Dabrafenib and Trametinib in an HT-29 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition | Source |

| TNO155 (monotherapy) | 20 mg/kg, twice daily | Moderate | [3] |

| Dabrafenib + Trametinib | 30 mg/kg daily + 0.3 mg/kg daily | Moderate | [3] |

| TNO155 + Dabrafenib + Trametinib | 10 mg/kg twice daily + 30 mg/kg daily + 0.3 mg/kg daily | Maintained tumor stasis for >40 days | [3] |

| Description | This study highlights the enhanced anti-tumor activity of TNO155 when combined with MAPK pathway inhibitors in a BRAF-mutant colorectal cancer model. |

Table 4: In Vivo Efficacy of TNO155 in Combination with ALK Inhibitors in Neuroblastoma Xenograft Models

| Xenograft Model | Treatment Group | Dosing | Outcome | Source |

| ALK-F1174L Kelly | TNO155 + Lorlatinib | Not specified | Significantly reduced tumor growth compared to single agents | [4] |

| ALK-F1174L SH-SY5Y | TNO155 + Ceritinib | Not specified | Significantly reduced tumor growth compared to single agents | [4] |

| LAN-6 (ALK-D1091N, KRAS-G12C) | TNO155 + Ceritinib/Lorlatinib | Not specified | Significantly enhanced anti-tumoral responses compared to single agents | [4] |

| Description | These findings demonstrate the potential of TNO155 to enhance the efficacy of ALK inhibitors in neuroblastoma models with ALK mutations. |

Pharmacokinetics

Table 5: Pharmacokinetic Parameters of TNO155 in Preclinical Species

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

| Mouse | 24 | 3 | 2 | 78 |

| Rat | 15 | 7 | 8 | 100 |

| Dog | 4 | 3 | 9 | >100 |

| Monkey | 6 | 4 | 9 | 60 |

| Source | [2] | |||

| Description | TNO155 exhibits favorable pharmacokinetic properties across multiple preclinical species, supporting its oral administration. |

Core Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of TNO155 and the workflows of key preclinical experiments.

References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

TNO155: A Technical Guide to a First-in-Class SHP2 Inhibitor and its Immunomodulatory Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). Encoded by the PTPN11 gene, SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a key transducer downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS-Mitogen-Activated Protein Kinase (MAPK) pathway, which is fundamental for cell proliferation and survival.[1][2][3] Furthermore, SHP2 is implicated in immune checkpoint signaling, particularly the programmed cell death-1 (PD-1) pathway, positioning it as a compelling dual-target in oncology: one that addresses tumor cell-intrinsic growth signals and modulates the tumor microenvironment to favor anti-tumor immunity.[1][2][4] This document provides a comprehensive technical overview of TNO155, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies to inform ongoing research and development.

Core Mechanism of Action

TNO155 functions as an allosteric inhibitor, binding to a tunnel-like pocket in the SHP2 protein. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and subsequent dephosphorylation of its substrates.[5] This action leads to the downstream inhibition of two major signaling cascades:

-

RAS-MAPK Pathway Inhibition: By preventing SHP2-mediated signaling, TNO155 blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[1] This effectively stifles a primary pathway driving cell proliferation in many cancers, particularly those dependent on RTK signaling.[6]

-

Immune System Modulation: SHP2 is a downstream effector of the PD-1 receptor on T-cells.[4] Its activation upon PD-1/PD-L1 engagement leads to T-cell exhaustion. TNO155's inhibition of SHP2 can reverse this immunosuppressive signal, potentially restoring T-cell activity.[2] Additionally, TNO155 can inhibit signaling via colony-stimulating factor 1 receptor (CSF1R), which is crucial for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[6][7]

Signaling Pathway Diagrams

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of TNO155.

Table 1: Preclinical In Vitro Potency and Selectivity

| Parameter | Value | Cell Line / Assay | Reference |

| IC50 (SHP2 Inhibition) | 0.011 µM | Biochemical Assay | |

| IC50 (pERK Inhibition) | 0.008 µM | KYSE520 cells | [4] |

| IC50 (Cell Proliferation) | 0.100 µM | KYSE520 cells (5-day assay) | [4] |

| Off-Target IC50 (Cav1.2) | 18 µM | Off-target screen | [4] |

| Off-Target IC50 (VMAT) | 6.9 µM | Off-target screen | [4] |

| Off-Target IC50 (SST3) | 11 µM | Off-target screen | [4] |

Table 2: Preclinical Pharmacokinetics of Oral TNO155

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

| Mouse | 24 | 3 | 2 | 78% |

| Rat | 15 | 7 | 8 | 100% |

| Dog | 4 | 3 | 9 | >100% |

| Monkey | 6 | 4 | 9 | 60% |

| Data sourced from BioWorld article citing LaMarche, M.J. et al. (2020). |

Table 3: Clinical Efficacy and Dosing (Phase 1/1b Studies)

| Study ID | Combination Agent | Dose / Schedule | Patient Population | Disease Control Rate (DCR) | Partial Response (PR) Rate | Reference |

| CTNO155X2101 | Monotherapy | 1.5–70 mg QD (2w on/1w off) | Advanced Solid Tumors | 20% (Stable Disease) | 0% | |

| NCT04000529 | Spartalizumab (anti-PD-1) | TNO155 60mg QD (2w on/1w off) + Spartalizumab 300mg Q3W | Advanced Solid Tumors | 31.6% | 5.3% | |

| NCT04000529 | Ribociclib (CDK4/6i) | TNO155 40mg + Ribociclib 200mg QD (2w on/1w off) | Advanced Solid Tumors | 44.4% | 0% |

Experimental Protocols & Methodologies

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Cell Proliferation / Viability Assay

This assay measures the effect of TNO155 on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., PC-9, HCC827, neuroblastoma cell lines) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well.[7]

-

Treatment: Cells are treated with a range of concentrations of TNO155, either as a single agent or in combination with other inhibitors. A DMSO control is run in parallel.[2]

-

Incubation: Plates are incubated for a period of 3 to 6 days.[2][7]

-

Viability Measurement: After incubation, AlamarBlue reagent is added to the wells. The plates are incubated overnight to allow for the metabolic conversion of the reagent by viable cells.[7]

-

Data Acquisition: Fluorescence is measured using a microplate reader (e.g., Spectra MAX Gemini EM with λ540 excitation/λ590 emission filters).[7]

-

Analysis: The fluorescence readings are normalized to the DMSO-treated control wells to calculate the percentage of cell viability. IC50 values are determined by fitting the dose-response data to a curve using software such as GraphPad Prism.[7]

Immunoblotting (Western Blot)

This technique is used to detect changes in protein expression and phosphorylation, particularly of key signaling molecules in the MAPK pathway (e.g., p-ERK, p-MEK).

-

Cell Lysis: Cells are treated with specified concentrations of TNO155 and/or other drugs for a defined period (e.g., 2, 24, or 48 hours).[2] After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (typically 10-50 µg) are mixed with Laemmli sample buffer, boiled to denature, and then loaded onto a polyacrylamide gel for separation by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose). PVDF membranes are typically pre-activated with methanol.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for at least one hour to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: The membrane is washed multiple times with TBST to remove unbound primary antibody. It is then incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.

-

Detection: After further washing, a chemiluminescent substrate is added to the membrane. The light emitted is captured by an imaging system, revealing bands corresponding to the protein of interest. Band intensity can be quantified to measure changes in protein levels.

In Vivo Xenograft Efficacy Studies

Animal models are used to assess the anti-tumor activity of TNO155 in a living system.

-

Animal Model: Female athymic nude mice (8–12 weeks of age) are commonly used. All procedures are performed in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: A suspension of cancer cells (e.g., 5 million HT-29 cells) mixed with Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, TNO155 monotherapy, combination agent, TNO155 + combination).

-

Dosing: TNO155 is administered orally according to a specified dose and schedule (e.g., 20 mg/kg, twice daily).

-

Monitoring and Endpoints: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study concludes when tumors in the control group reach a maximum allowed size or after a fixed duration.

-

Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). Statistical analyses are performed to compare the efficacy of different treatment arms.

Human T-Cell / Macrophage Co-culture Assay

This assay assesses the immunomodulatory effects of TNO155 on human immune cells.

-

Cell Isolation: Human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

-

Macrophage Differentiation: Monocytes are cultured with M-CSF to differentiate them into macrophages.

-

Treatment: The differentiated macrophages are treated with TNO155 or a control.

-

Co-culture: Autologous CD3+ T-cells are thawed and added to the macrophage culture.

-

T-Cell Stimulation: T-cells are activated using anti-CD3/CD28 beads.

-

Readout: After a set period (e.g., 6 hours), the culture supernatant is harvested. Levels of cytokines indicative of T-cell activation, such as Interferon-gamma (IFNγ) and Interleukin-2 (IL2), are measured using methods like ELISA or Meso Scale Discovery (MSD) assays.[2] An increase in these cytokines in the TNO155-treated group would suggest a reversal of macrophage-mediated T-cell suppression.

Conclusion and Future Directions

TNO155 is a pioneering SHP2 inhibitor with a dual mechanism of action that attacks cancer through direct inhibition of oncogenic signaling and by modulating the tumor immune microenvironment. Preclinical data robustly support its role in blocking the MAPK pathway and enhancing anti-tumor immunity, especially in combination with immune checkpoint inhibitors and other targeted therapies.[6][7] Early clinical trials have established a manageable safety profile and confirmed SHP2 target engagement at tolerable doses.

The therapeutic potential of TNO155 is most pronounced in combination strategies. Its ability to block feedback reactivation of the MAPK pathway makes it a rational partner for inhibitors of KRAS, BRAF, and EGFR.[6] Furthermore, its immunomodulatory effects provide a strong rationale for combination with anti-PD-1/PD-L1 antibodies to overcome immune resistance.[7] Ongoing and future clinical studies will be critical to defining the optimal combination partners, identifying predictive biomarkers for patient selection, and ultimately establishing the clinical utility of TNO155 in the treatment of advanced solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

TNO155: A Deep Dive into its Modulation of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract